molecular formula C15H11NO B5837538 1-(naphthalen-2-yl)-1H-pyrrole-2-carbaldehyde

1-(naphthalen-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B5837538
M. Wt: 221.25 g/mol
InChI Key: JXZGHRSZIIBRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring fused with a naphthalene moiety and an aldehyde functional group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyrrole with 2-naphthaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1-(Naphthalen-2-yl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(Naphthalen-2-yl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Naphthalen-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in studying biological processes and interactions due to its fluorescent properties.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(Naphthalen-2-yl)-1H-pyrrole: Lacks the aldehyde functional group, which affects its reactivity and applications.

    1-(Naphthalen-2-yl)-1H-pyrrole-2-methanol: Contains a primary alcohol group instead of an aldehyde, leading to different chemical properties and reactivity.

    1-(Naphthalen-2-yl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group, which significantly alters its acidity and solubility properties.

The uniqueness of this compound lies in its combination of a naphthalene moiety, a pyrrole ring, and an aldehyde functional group, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-naphthalen-2-ylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-11-15-6-3-9-16(15)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZGHRSZIIBRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332219
Record name 1-naphthalen-2-ylpyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38040-51-6
Record name 1-naphthalen-2-ylpyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.